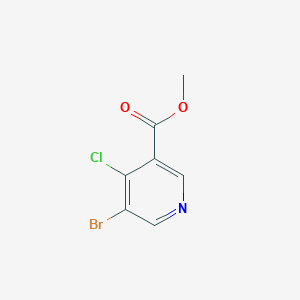

Methyl 5-bromo-4-chloronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-4-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJBNSODAKTWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856694 | |

| Record name | Methyl 5-bromo-4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256808-62-4 | |

| Record name | Methyl 5-bromo-4-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of Methyl 5-bromo-4-chloronicotinate: A Technical Guide

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of Methyl 5-bromo-4-chloronicotinate, a halogenated pyridine derivative of significant interest in synthetic chemistry and drug discovery. As a substituted nicotinate, its structural confirmation is paramount for its application as a versatile building block. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the experimental choices and data interpretation for researchers, scientists, and professionals in drug development.

Molecular Structure and Overview

This compound possesses a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, and a methyl ester group at the 3-position. This unique substitution pattern dictates its electronic properties and, consequently, its spectroscopic signature. Understanding this signature is crucial for reaction monitoring, quality control, and structural verification.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR

A robust and reliable NMR spectrum can be obtained by following a standardized protocol.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is critical as it must dissolve the compound without interfering with the signals of interest. CDCl₃ is often a good first choice for its relatively simple residual solvent peak.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.[2]

-

Filtration: Filter the solution through a small plug of cotton wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

-

Data Acquisition: Acquire the spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the two aromatic protons and one signal for the methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.95 | Singlet | 1H | H-2 | The proton at the C-2 position is adjacent to the electronegative nitrogen atom and the ester group, causing a significant downfield shift. |

| ~8.65 | Singlet | 1H | H-6 | The proton at the C-6 position is also adjacent to the ring nitrogen, resulting in a downfield shift, though slightly less deshielded than H-2. |

| ~3.95 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group typically appear in this region. The singlet multiplicity indicates no adjacent protons. |

Causality Behind Assignments: The chemical shifts of the pyridine ring protons are highly influenced by the nitrogen atom's electron-withdrawing nature and the substitution pattern.[4] Protons at the α-positions (C-2 and C-6) are the most deshielded. The absence of proton-proton coupling results in singlets for both H-2 and H-6, confirming their isolated positions on the ring.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.0 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded and typically appears in this region.[5] |

| ~155.0 | C-6 | An aromatic carbon atom adjacent to nitrogen is significantly deshielded. |

| ~152.0 | C-2 | Similar to C-6, this carbon is adjacent to the ring nitrogen, causing a downfield shift. |

| ~145.0 | C-4 | The carbon atom bearing the chlorine atom is deshielded due to the halogen's inductive effect. |

| ~128.0 | C-3 | The carbon atom attached to the ester group. |

| ~120.0 | C-5 | The carbon atom bearing the bromine atom. The "heavy atom effect" of bromine can influence the shift. |

| ~53.0 | -OCH₃ | The methyl carbon of the ester group is found in the typical upfield region for sp³ hybridized carbons attached to oxygen.[6] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.[8]

-

Instrument Background: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid, powdered sample directly onto the ATR diamond crystal.[9]

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[10]

-

Data Acquisition: Collect the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the aromatic ring and the ester functional group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100-3000 | C-H Stretch | Aromatic | Stretching vibrations of C-H bonds on the pyridine ring.[11] |

| ~2960-2850 | C-H Stretch | Aliphatic (-CH₃) | Asymmetric and symmetric stretching of the methyl group C-H bonds. |

| ~1730-1715 | C=O Stretch | Ester | This is expected to be a very strong and sharp absorption, characteristic of the ester carbonyl group.[7] |

| ~1600-1450 | C=C & C=N Stretch | Aromatic Ring | Multiple bands corresponding to the stretching vibrations within the pyridine ring. |

| ~1300-1100 | C-O Stretch | Ester | Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the ester linkage.[12] |

| ~850-750 | C-Cl Stretch | Aryl Halide | Stretching vibration for the carbon-chlorine bond. |

| ~700-600 | C-Br Stretch | Aryl Halide | Stretching vibration for the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.[13]

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization is a "hard" ionization technique that produces significant fragmentation, which is useful for structural elucidation of small organic molecules.[14]

-

Sample Introduction: Introduce a small quantity of the volatile sample into the ion source, typically via a direct insertion probe or from the output of a gas chromatograph (GC). The sample is vaporized by heating under high vacuum.[15]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•⁺).[16]

-

Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum

The mass spectrum will show a characteristic molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

-

Molecular Ion (M•⁺): The molecular weight is approximately 250.48 g/mol . The isotopic pattern will be distinctive:

-

M⁺ peak: (C₇H₅⁷⁹Br³⁵ClNO₂) - The most abundant combination.

-

M+2 peak: (C₇H₅⁸¹Br³⁵ClNO₂ and C₇H₅⁷⁹Br³⁷ClNO₂) - This peak will be very intense, nearly 1.25 times the intensity of the M⁺ peak.

-

M+4 peak: (C₇H₅⁸¹Br³⁷ClNO₂) - A significant peak, approximately 0.25 times the intensity of the M⁺ peak.

-

-

Key Fragmentation Pathways: Fragmentation provides a fingerprint for the molecule.[17] Common fragmentation pathways for esters and halogenated aromatics include the loss of the alkoxy group and cleavage of the ester functionality.[18][19]

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

-

Loss of a Methoxy Radical (-•OCH₃): Cleavage of the ester C-O single bond results in a stable acylium ion. This fragment will also exhibit the characteristic Br/Cl isotopic pattern.

-

Loss of the Carbomethoxy Radical (-•COOCH₃): Cleavage of the bond between the pyridine ring and the ester group yields the halogenated pyridine cation.

Summary of Spectroscopic Data

| Technique | Feature | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) | ~8.95 (s, 1H), ~8.65 (s, 1H), ~3.95 (s, 3H) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~164.0, 155.0, 152.0, 145.0, 128.0, 120.0, 53.0 |

| IR | Key Peaks (cm⁻¹) | ~1725 (C=O, strong), ~1280 & ~1120 (C-O, strong) |

| MS (EI) | Molecular Ion Cluster (m/z) | 249/251/253 (M⁺, M+2, M+4) |

| Key Fragments (m/z) | 218/220/222, 190/192/194 |

References

- 1. benchchem.com [benchchem.com]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. jocpr.com [jocpr.com]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 11. researchgate.net [researchgate.net]

- 12. Nicotinic acid, propyl ester [webbook.nist.gov]

- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. benchchem.com [benchchem.com]

- 19. Mass chart Fragmentation | PDF [slideshare.net]

A Technical Guide to the Retrosynthetic Analysis and Forward Synthesis of Methyl 5-bromo-4-chloronicotinate

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 5-bromo-4-chloronicotinate is a key substituted pyridine derivative widely utilized as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its strategic halogenation pattern provides distinct reactive sites for diverse synthetic transformations, such as cross-coupling reactions. This guide presents an in-depth retrosynthetic analysis of this compound, detailing the logical disconnection approach to identify practical and economically viable starting materials. Furthermore, a comprehensive forward synthesis is outlined, supported by detailed, step-by-step protocols and an explanation of the chemical principles governing each transformation. This document is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry.

Introduction: The Strategic Importance of this compound

Substituted pyridines are privileged scaffolds in medicinal chemistry and materials science.[1][2][3] this compound (CAS No. 1256808-62-4) is a particularly valuable intermediate due to its trifunctional nature: a methyl ester, a chloro group at the 4-position, and a bromo group at the 5-position.[4][5][6][7] This arrangement allows for selective and sequential functionalization. For instance, the different reactivities of the C-Cl and C-Br bonds in palladium-catalyzed cross-coupling reactions enable the stepwise introduction of various substituents, making it a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis is therefore crucial for efficient drug development and manufacturing.

Retrosynthetic Analysis: A Logic-Driven Disconnection

Retrosynthetic analysis is a technique for deconstructing a target molecule into simpler, readily available precursors.[1][3] Our analysis of this compound focuses on logical and high-yielding transformations.

Initial Disconnections and Functional Group Interconversion (FGI)

The most apparent disconnections on the target molecule involve the C-Br, C-Cl, and C-C bond of the ester group.

-

C(sp²)-Br Bond: Disconnecting the bromine at the 5-position via a standard electrophilic aromatic substitution (bromination) leads to Methyl 4-chloronicotinate (I) . This is a logical first step, as halogenation of pyridine rings is a well-established transformation.

-

Ester Group (FGI): The methyl ester can be traced back to its corresponding carboxylic acid through Functional Group Interconversion (FGI). This disconnection points to 5-bromo-4-chloronicotinic acid (II) as an immediate precursor. Combining this with the first disconnection, the key intermediate becomes 4-chloronicotinic acid (III) .

-

C(sp²)-Cl Bond: The chloro group at the 4-position is the most challenging to install directly. A common strategy for introducing a halide at this position on a pyridine ring involves a Sandmeyer-type reaction from a corresponding amino group.[8][9][10][11][12] This suggests 4-aminonicotinic acid as a potential precursor. However, a more robust and industrially scalable approach starts from a more fundamental building block. A highly effective route begins with Citrazinic Acid (IV) (2,6-dihydroxyisonicotinic acid), a commercially available starting material derived from citric acid.[13][14]

The Chosen Retrosynthetic Pathway

Based on the analysis, the most field-proven and efficient retrosynthetic pathway is identified as follows:

Caption: Retrosynthetic analysis of the target molecule.

This pathway is advantageous because it begins with an inexpensive, readily available starting material and proceeds through a series of robust, high-yielding reactions. The key strategic intermediate is 4-chloronicotinic acid (III) .

Forward Synthesis: From Commodity Chemicals to a High-Value Intermediate

The forward synthesis translates the retrosynthetic plan into a series of practical laboratory or production steps.

Synthesis Workflow Overview

The overall process can be visualized as a three-stage workflow:

Caption: Forward synthesis workflow from Citrazinic Acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-isonicotinic acid from Citrazinic Acid

The conversion of the dihydroxy functionality of citrazinic acid to dichloro groups is a critical first step. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or triphosgene.

-

Protocol:

-

To a flask equipped with a reflux condenser and a stirrer, add citrazinic acid.

-

Slowly add an excess of phosphorus oxychloride (POCl₃). A phase transfer catalyst such as tetramethylammonium chloride can be added to facilitate the reaction.[15]

-

Heat the mixture to reflux (approx. 110-145°C) and maintain for 10-12 hours until the reaction is complete (monitored by TLC or HPLC).[15]

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The solid precipitate, 2,6-dichloro-isonicotinic acid, is collected by filtration, washed with cold water, and dried.

-

Step 2: Synthesis of 4-chloronicotinic acid via Selective Dechlorination

This step involves the regioselective removal of the chlorine atom at the 6-position while retaining the one at the 4-position (relative to the carboxylic acid). This is a reductive dechlorination process.

-

Protocol:

-

Dissolve the 2,6-dichloro-isonicotinic acid in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent. A common and effective method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a base like sodium acetate.

-

Pressurize the reaction vessel with hydrogen gas (H₂) and stir at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the mixture to remove the catalyst.

-

Acidify the filtrate to precipitate the product, 4-chloronicotinic acid.

-

Collect the solid by filtration, wash with water, and dry.

-

Step 3: Regioselective Bromination of 4-chloronicotinic acid

Electrophilic bromination of the pyridine ring is directed by the existing substituents. The electron-withdrawing nature of the chloro and carboxyl groups deactivates the ring, but the 5-position remains the most susceptible to electrophilic attack.

-

Protocol:

-

Suspend 4-chloronicotinic acid in a suitable solvent, such as oleum or concentrated sulfuric acid.

-

Add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂), portion-wise while maintaining the temperature.[16]

-

Heat the mixture to 80-100°C and stir for several hours until the reaction is complete.

-

Cool the reaction and carefully quench by pouring it into an ice-water mixture.

-

The precipitated 5-bromo-4-chloronicotinic acid is collected by filtration, washed thoroughly with water to remove acid, and dried.

-

Step 4: Esterification to this compound

The final step is the conversion of the carboxylic acid to a methyl ester. Fischer esterification is a standard and cost-effective method.[17]

-

Protocol:

-

Suspend 5-bromo-4-chloronicotinic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

-

Heat the mixture to reflux for 3-13 hours, monitoring the reaction by TLC.[17]

-

After completion, cool the mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

-

Summary of Reagents and Conditions

| Step | Starting Material | Key Reagents & Conditions | Product | Typical Yield |

| 1 | Citrazinic Acid | POCl₃, (CH₃)₄NCl, Reflux (110-145°C) | 2,6-dichloroisonicotinic acid | >85% |

| 2 | 2,6-dichloroisonicotinic acid | H₂, Pd/C, NaOAc, Ethanol | 4-chloronicotinic acid | >90% |

| 3 | 4-chloronicotinic acid | NBS or Br₂, H₂SO₄/Oleum, 80-100°C | 5-bromo-4-chloronicotinic acid | ~80-90% |

| 4 | 5-bromo-4-chloronicotinic acid | Methanol, H₂SO₄ (cat.), Reflux | This compound | >95% |

Conclusion

The retrosynthetic analysis of this compound reveals a logical and efficient synthetic pathway originating from the inexpensive commodity chemical, citrazinic acid. The forward synthesis involves a sequence of robust and scalable reactions: dichlorination, selective reductive dechlorination, regioselective bromination, and Fischer esterification. Each step is governed by well-understood principles of organic chemistry, ensuring high yields and purity. This guide provides a comprehensive framework for the laboratory synthesis and process scale-up of this critical chemical intermediate, empowering researchers in the advancement of pharmaceutical and agrochemical development.

References

- 1. m.lakotalakes.com [m.lakotalakes.com]

- 2. Item - Retrosynthesis analysis; a way to design a retrosynthesis map for Pyridine and pyrimidine ring - figshare - Figshare [figshare.com]

- 3. Retrosynthesis analysis; a way to design a retrosynthesis map for Pyridine and pyrimidine ring | Semantic Scholar [semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. 1256808-62-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. PubChemLite - this compound (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 7. This compound | [frontierspecialtychemicals.com]

- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. US2752354A - Process for preparing citrazinamide and citrazinic acid - Google Patents [patents.google.com]

- 14. Sciencemadness Discussion Board - Preparation of Citrazinic Acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]

- 16. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

The Strategic Utility of Methyl 5-bromo-4-chloronicotinate in the Synthesis of Novel Heterocycles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-4-chloronicotinate has emerged as a highly versatile and strategically important building block in modern synthetic organic chemistry, particularly in the construction of novel and complex heterocyclic scaffolds. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to differential reactivity, alongside an activating ester functionality, provides a powerful platform for a wide array of chemical transformations. This guide offers a comprehensive exploration of the reactivity and synthetic applications of this compound, providing field-proven insights and detailed protocols for its use in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and the synthesis of fused heterocyclic systems.

Introduction: A Building Block of Strategic Importance

The pyridine nucleus is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials.[1] The ability to selectively functionalize the pyridine ring is therefore of paramount importance in the discovery and development of new chemical entities. This compound (CAS No: 1256808-62-4) presents an invaluable tool for medicinal chemists and process developers due to its trifunctional nature. The ester group at the 3-position can be readily modified, while the bromine at the 5-position and the chlorine at the 4-position offer orthogonal handles for sequential and site-selective functionalization.[2][3][4]

This guide will delve into the core principles governing the reactivity of this building block and provide practical, step-by-step methodologies for its application in the synthesis of diverse heterocyclic structures.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Appearance | Off-white to light yellow solid |

| CAS Number | 1256808-62-4 |

The Dichotomy of Reactivity: Palladium-Catalyzed Cross-Coupling vs. Nucleophilic Aromatic Substitution

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents. This dichotomy allows for a high degree of control over the synthetic outcome, enabling the selective introduction of various functionalities.

The Realm of Palladium: Site-Selective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The general order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F.[6] This inherent difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization at the 5-position (bromine) while leaving the 4-position (chlorine) intact for subsequent transformations.

Expert Insight: The choice of palladium catalyst, ligand, and reaction conditions is critical in achieving high selectivity and yield. For substrates with multiple halide substitution patterns, careful optimization is often necessary to minimize side products arising from competitive coupling at the less reactive site. Modern bulky phosphine ligands and N-heterocyclic carbene (NHC) ligands have shown great promise in enhancing selectivity in such systems.

Below, we explore the application of this principle in several key cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[7] In the case of this compound, the reaction can be selectively performed at the C-Br bond.

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

-

To a degassed solution of this compound (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-chloro-5-aryl-nicotinate.

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable precursors for further transformations.[8][9] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br bond.

Caption: General workflow for the Sonogashira coupling of this compound.

Experimental Protocol: Site-Selective Sonogashira Coupling

-

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.5 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv), and a base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Partition the residue between an organic solvent and water.

-

Separate the organic layer, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to yield the methyl 4-chloro-5-alkynyl-nicotinate.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds.[10]

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Site-Selective Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv) in a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

The Nucleophilic Path: Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) on halopyridines is governed by the electronegativity of the halogen and the stability of the Meisenheimer intermediate.[11][12] The general reactivity order for leaving groups in SNAr is F > Cl > Br > I.[13] This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[5][14]

For this compound, the 4-position is activated by the electron-withdrawing nitrogen atom of the pyridine ring and the ester group. Therefore, under SNAr conditions, nucleophilic attack is expected to occur preferentially at the 4-position, displacing the chloride.

Expert Insight: The success of a selective SNAr reaction on a dihalogenated pyridine hinges on the careful choice of nucleophile and reaction conditions. Strong, hard nucleophiles and polar aprotic solvents generally favor the SNAr pathway. It is also crucial to consider the potential for competitive reactions at the ester functionality.

Caption: General workflow for the nucleophilic aromatic substitution on this compound.

Experimental Protocol: Regioselective Nucleophilic Aromatic Substitution

-

Dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO.

-

Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a secondary amine, 1.1-1.5 equiv) portion-wise at room temperature.

-

Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the methyl 5-bromo-4-substituted-nicotinate.

Building Complexity: Synthesis of Fused Heterocycles

The sequential and selective functionalization of this compound opens up a plethora of possibilities for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules.

Synthesis of Thienopyridines

Thienopyridines are an important class of heterocycles with diverse biological activities.[13][15][16] A common strategy for their synthesis involves the introduction of a sulfur-containing nucleophile at the 4-position via SNAr, followed by an intramolecular cyclization.

Caption: Synthetic workflow for thienopyridine derivatives.

Synthesis of Furopyridines and Pyrrolopyridines

Similar strategies can be employed for the synthesis of furopyridines and pyrrolopyridines by using oxygen and nitrogen nucleophiles, respectively, in the initial SNAr step.[17] Subsequent intramolecular cyclization, often mediated by a palladium catalyst, leads to the desired fused heterocyclic core.

Conclusion

This compound is a powerful and versatile building block that offers a wealth of opportunities for the synthesis of novel and complex heterocyclic compounds. The differential reactivity of its two halogen atoms provides a handle for selective and sequential functionalization through a variety of modern synthetic methodologies. This guide has provided a comprehensive overview of the key reactions of this building block, complete with practical protocols and expert insights. By leveraging the strategic application of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, researchers can unlock the full potential of this compound in their quest for new medicines and materials.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. PubChemLite - this compound (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 3. Buy Online CAS Number 1256808-62-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemistry-online.com [chemistry-online.com]

- 12. m.youtube.com [m.youtube.com]

- 13. tandfonline.com [tandfonline.com]

- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of fused-ring nicotine derivatives from (S)-nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TAK-243: A First-in-Class Ubiquitin-Activating Enzyme (UAE) Inhibitor

This guide provides a comprehensive technical overview of TAK-243 (also known as MLN7243), a potent and selective inhibitor of the ubiquitin-activating enzyme (UAE). Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, mechanism of action, experimental protocols, and supply sources of this promising anti-cancer agent.

Introduction: Targeting the Apex of the Ubiquitination Cascade

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for maintaining protein homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer. TAK-243 emerges as a pioneering therapeutic agent that targets the very first step of this cascade: the E1 ubiquitin-activating enzyme (UAE or UBA1).[1][2] By inhibiting UAE, TAK-243 effectively shuts down the entire ubiquitination process, leading to the accumulation of misfolded and regulatory proteins, ultimately triggering proteotoxic stress and apoptosis in cancer cells.[3][4][5] This unique mechanism of action makes TAK-243 a compelling candidate for cancer therapy, with ongoing clinical investigations for various solid tumors and lymphomas.[6][7]

Physicochemical Properties of TAK-243

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of TAK-243 are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1450833-55-2 (Note: While some sources link CAS 1256808-62-4 to a different molecule, the vast majority of scientific literature and suppliers identify it with TAK-243) | [3][5][8] |

| Molecular Formula | C19H20F3N5O5S2 | [5][8] |

| Molecular Weight | 519.52 g/mol | [3][8] |

| IUPAC Name | sulfamic acid, [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-[(trifluoromethyl)thio]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl ester | [5] |

| Synonyms | MLN7243 | [3][5] |

| Appearance | Solid Powder | [8] |

| Purity | ≥98% (typical) | [8] |

| Solubility | Soluble in DMSO (up to 100 mM) | [8] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months) at -20 °C | [5] |

Mechanism of Action: Inducing Proteotoxic Stress

TAK-243 is a mechanism-based inhibitor that forms a covalent adduct with ubiquitin, which then binds to the adenylate-binding site of the UAE.[9] This action effectively blocks the transfer of ubiquitin to E2 conjugating enzymes, thereby halting the ubiquitination cascade.[3] The downstream consequences of UAE inhibition are profound and multifaceted, as illustrated in the signaling pathway diagram below.

Caption: Mechanism of action of TAK-243 leading to cancer cell apoptosis.

The inhibition of UAE by TAK-243 leads to a rapid depletion of both mono- and poly-ubiquitinated proteins.[3] This disrupts critical cellular processes that rely on ubiquitination, including signal transduction, cell cycle progression, and DNA damage repair.[4] The accumulation of unfolded and misfolded proteins triggers the Unfolded Protein Response (UPR), a key indicator of proteotoxic stress, which ultimately culminates in programmed cell death (apoptosis).[1][10]

Experimental Protocols: A Guide to In Vitro Assessment

The following protocol provides a standardized workflow for assessing the in vitro efficacy of TAK-243 on a cancer cell line.

Cell Viability Assay (MTS/MTT Assay)

This assay determines the concentration-dependent effect of TAK-243 on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

TAK-243 stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of TAK-243 in complete culture medium. Remove the old medium from the wells and add the TAK-243 dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours to allow for the conversion of the reagent by viable cells.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for a cell viability assay to determine the IC50 of TAK-243.

Synergistic Potential and Therapeutic Applications

TAK-243 has demonstrated significant anti-tumor activity as a monotherapy in various preclinical models of both solid and hematological malignancies.[1][8] Furthermore, its unique mechanism of action provides a strong rationale for combination therapies. Studies have shown synergistic or additive effects when TAK-243 is combined with standard-of-care chemotherapies (e.g., mitotane, etoposide, cisplatin), PARP inhibitors, and BCL2 inhibitors.[10][11][12] These findings underscore the potential of TAK-243 to enhance the efficacy of existing anti-cancer regimens and overcome drug resistance.

Suppliers of TAK-243

For research purposes, TAK-243 can be procured from several reputable suppliers. It is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound.

| Supplier | Product Name | CAS Number |

| Selleck Chemicals | TAK-243 (MLN7243) | 1450833-55-2 |

| MedKoo Biosciences | TAK-243 (MLN7243) | 1450833-55-2 |

| MCE (MedChemExpress) | TAK-243 | Not explicitly stated, but associated with the compound |

Note: The CAS number 1256808-62-4 is listed by some chemical suppliers (e.g., Sigma-Aldrich, Ambeed, Inc.) for a different compound, "Methyl 5-bromo-4-chloronicotinate".[13] Researchers should exercise caution and verify the identity of the compound based on its chemical name and structure.

Conclusion

TAK-243 represents a novel and promising strategy in cancer therapy by targeting the ubiquitin-activating enzyme, the gatekeeper of the ubiquitination pathway. Its potent and selective inhibition of UAE leads to profound proteotoxic stress and apoptosis in cancer cells. The ongoing clinical trials and promising preclinical data, both as a monotherapy and in combination, highlight its potential to become a valuable tool in the oncologist's armamentarium. This guide provides a foundational understanding for researchers and drug developers to explore the full therapeutic potential of this first-in-class UAE inhibitor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Facebook [cancer.gov]

- 8. xcessbio.com [xcessbio.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 1256808-62-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of C7H5BrClNO2 Isomers: Key Intermediates in Modern Drug Development

Introduction: The Strategic Importance of Halogenated and Nitrated Aromatic Scaffolds

In the landscape of contemporary drug discovery and development, the molecular formula C7H5BrClNO2 represents a constellation of isomeric compounds that serve as pivotal building blocks. These substituted aromatic rings, typically derivatives of benzoic acid or phenol, are endowed with a unique combination of functional groups—a bromine atom, a chlorine atom, and a nitro group—that impart distinct reactivity and steric properties. This trifecta of substituents allows for highly specific and controlled downstream chemical transformations, making these isomers invaluable starting materials and intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Their utility is particularly pronounced in the development of novel therapeutics, including SGLT2 inhibitors for diabetes and receptor agonists for hematological disorders.[1][2]

This technical guide provides an in-depth exploration of the synthetic pathways leading to key isomers of C7H5BrClNO2. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that govern these syntheses. We will delve into the mechanistic nuances of electrophilic aromatic substitution and other key transformations, providing a robust framework for researchers, scientists, and drug development professionals to approach the synthesis of these vital compounds.

Isomeric Landscape of C7H5BrClNO2

The constitutional isomers of C7H5BrClNO2 primarily fall into two major classes: substituted benzoic acids and substituted phenols. The relative positions of the bromo, chloro, and nitro groups on the aromatic ring give rise to a multitude of isomers, each with its own unique reactivity profile and synthetic accessibility. This guide will focus on the synthesis of a selection of medicinally relevant isomers, providing detailed protocols and mechanistic insights for each.

Key Isomer Classes:

-

Bromochloronitrobenzoic Acids: These compounds are characterized by a carboxylic acid functional group and are frequently employed in the synthesis of complex heterocyclic systems.

-

Bromochloronitrophenols: Featuring a hydroxyl group, these isomers are valuable precursors for the synthesis of ethers and other derivatives with biological activity.

Synthesis of Bromochloronitrobenzoic Acid Isomers

Synthesis of 5-Bromo-4-chloro-2-nitrobenzoic Acid

5-Bromo-4-chloro-2-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals.[1] Its synthesis typically involves a multi-step sequence starting from a readily available substituted toluene or benzoic acid derivative. A common strategy is the nitration of a pre-existing bromochlorobenzoic acid.

A plausible and efficient route to 5-bromo-4-chloro-2-nitrobenzoic acid involves the nitration of 5-bromo-4-chlorobenzoic acid. This approach leverages the directing effects of the existing substituents to achieve the desired regioselectivity.

References

Methodological & Application

Application Note: A Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of Methyl 5-bromo-4-chloronicotinate

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive, field-proven protocol for the selective Suzuki-Miyaura coupling of Methyl 5-bromo-4-chloronicotinate, a versatile dihalogenated building block crucial for the synthesis of complex molecules in pharmaceutical and materials science research. We delve into the critical aspect of chemoselectivity, detailing a robust methodology for the preferential coupling at the C-Br bond over the more inert C-Cl bond. This guide explains the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, offering researchers a self-validating system for achieving high yields and predictable outcomes.

Introduction: The Strategic Importance of Selective Coupling

Functionalized pyridine scaffolds are ubiquitous in medicinal chemistry and drug development. This compound represents a highly valuable starting material, offering two distinct handles for sequential, site-selective functionalization. The success of a synthetic campaign involving this substrate hinges on the ability to controllably react at one halogen while leaving the other intact for subsequent transformations.

The palladium-catalyzed Suzuki-Miyaura reaction is ideally suited for this challenge.[3][4] The key to selectivity lies in the significant difference in reactivity between the C-Br and C-Cl bonds in the rate-determining oxidative addition step of the catalytic cycle.[5] The carbon-bromine bond, being weaker and more polarizable than the carbon-chlorine bond, undergoes oxidative addition to the Pd(0) catalyst much more readily.[4][5] This inherent reactivity difference (I > Br > OTf >> Cl) allows for the selective synthesis of Methyl 5-aryl-4-chloronicotinate derivatives under carefully controlled conditions.[4]

This protocol is designed to exploit this reactivity differential, providing a reliable method for researchers to synthesize key intermediates for drug discovery and materials development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][6][7] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (preferentially the C-Br bond of our substrate) to form a Pd(II) complex. This is typically the rate-determining step.[3][8]

-

Transmetalation: In the presence of a base, the organoboron compound (e.g., a boronic acid) forms a more nucleophilic boronate "ate" complex.[9][10][11] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][12]

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol details the selective coupling of this compound with a generic arylboronic acid.

Materials and Reagents

| Reagent | CAS No. | Supplier | Notes |

| This compound | 1017791-62-5 | (Various) | Starting material. |

| Arylboronic Acid | (Varies) | (Various) | Coupling partner. Ensure high purity. |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | (Various) | Palladium source (precatalyst). |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | (Various) | A bulky, electron-rich phosphine ligand, ideal for promoting oxidative addition and reductive elimination, especially with heteroaryl halides.[13] |

| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | (Various) | An effective base for activating the boronic acid. Anhydrous grade is preferred. |

| 1,4-Dioxane, Anhydrous | 123-91-1 | (Various) | Reaction solvent. Must be degassed thoroughly. |

| Deionized Water | 7732-18-5 | N/A | Co-solvent. Must be degassed thoroughly. |

| Ethyl Acetate (EtOAc) | 141-78-6 | (Various) | For extraction. |

| Brine (Saturated NaCl solution) | N/A | N/A | For washing during workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | (Various) | Drying agent. |

| Silica Gel | 7631-86-9 | (Various) | For column chromatography. |

Optimized Reaction Conditions

| Component | Molar Equiv. | Amount (for 1 mmol scale) | Concentration / Notes |

| This compound | 1.0 | 250.5 mg (1.0 mmol) | Limiting reagent. |

| Arylboronic Acid | 1.2 | 1.2 mmol | A slight excess ensures complete consumption of the starting material. |

| Pd(OAc)₂ | 0.02 | 4.5 mg (0.02 mmol) | 2 mol % catalyst loading. |

| SPhos | 0.04 | 16.4 mg (0.04 mmol) | Ligand:Pd ratio of 2:1. |

| K₃PO₄ | 3.0 | 636.8 mg (3.0 mmol) | Base. |

| 1,4-Dioxane / Water (4:1) | N/A | 5.0 mL | Final concentration of substrate ~0.2 M. |

Step-by-Step Procedure

Figure 2: Experimental workflow for the selective Suzuki-Miyaura coupling.

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Expertise Note: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, leading to failed reactions or the formation of palladium black.[6]

-

Solvent Addition: Prepare the degassed solvent mixture by bubbling argon through a 4:1 mixture of anhydrous 1,4-dioxane and deionized water for at least 30 minutes. Add the required volume of the degassed solvent to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Trustworthiness Note: Vigorous stirring is essential in biphasic reactions to ensure efficient mixing and mass transfer between the organic and aqueous phases.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours).

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure Methyl 5-aryl-4-chloronicotinate product.

-

Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Discussion of Key Parameters

Catalyst and Ligand Selection

The choice of the palladium source and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems using a separate Pd source and a specialized ligand offer superior performance.[5] We recommend a dialkylbiaryl phosphine ligand such as SPhos . These ligands are both bulky and electron-rich.[13]

-

Electron-rich character: Increases the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[14]

-

Steric bulk: Facilitates the final reductive elimination step to release the product and regenerate the catalyst.[13][14]

This combination is particularly effective for challenging substrates like electron-deficient heteroaryl halides.[15]

The Role of the Base

The base plays multiple crucial roles in the catalytic cycle.[11][14] It is required to activate the boronic acid, forming a more nucleophilic boronate species (R-B(OH)₃⁻) that is competent for transmetalation.[8][9] The choice of base can significantly impact the reaction outcome.

-

K₃PO₄ (Potassium Phosphate): A strong, non-nucleophilic base that is highly effective in many Suzuki couplings. Its solubility in the aqueous phase of the solvent system facilitates the reaction.

-

Cs₂CO₃ (Cesium Carbonate): Often gives excellent results, sometimes superior to K₃PO₄, due to the high solubility of its boronate salts.

-

K₂CO₃ (Potassium Carbonate): A milder and more economical option that is effective for many systems.[12]

For this substrate, which contains a potentially base-sensitive ester group, K₃PO₄ provides a good balance of reactivity without promoting significant hydrolysis. If ester hydrolysis is a concern, weaker bases like KF can be employed, although reaction times may be longer.[10][16]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (improper degassing).2. Poor quality boronic acid (protodeboronation).3. Insufficient temperature. | 1. Ensure meticulous degassing of solvents and reaction vessel. Use fresh, high-quality catalyst/ligand.2. Use fresh boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).[6] 3. Increase reaction temperature in 10 °C increments. |

| Formation of Homocoupled Product (Ar-Ar) | Presence of oxygen leading to Pd(II) species that can catalyze boronic acid homocoupling.[6] | Improve degassing procedure. Ensure the reaction is maintained under a positive pressure of inert gas. |

| Protodeboronation (R'-H formed) | Boronic acid is unstable under reaction conditions (often an issue with heteroaryl boronic acids).[6][13] | Use a different base (e.g., KF).[16] Use anhydrous conditions or a different solvent system (e.g., anhydrous THF with TMSOK as base).[17] Use a boronic ester instead of the acid. |

| Ester Hydrolysis | The base is too strong or the reaction time/temperature is excessive. | Switch to a milder base like K₂CO₃ or KF.[10][16] Try to reduce the reaction temperature or time. |

Conclusion

This application note provides a robust and reproducible protocol for the chemoselective Suzuki-Miyaura coupling of this compound. By leveraging the inherent difference in C-Br and C-Cl bond reactivity and employing a modern, highly active palladium-SPhos catalyst system, researchers can confidently synthesize valuable 5-aryl-4-chloronicotinate intermediates. The detailed procedural steps, mechanistic insights, and troubleshooting guide are intended to empower scientists in drug discovery and materials science to efficiently advance their synthetic objectives.

References

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of Methyl 5-bromo-4-chloronicotinate

Introduction: Navigating Regioselectivity in Dihalogenated Pyridines

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are critical components in pharmaceuticals, agrochemicals, and advanced materials. However, the presence of multiple halogen substituents on an aromatic core, as seen in Methyl 5-bromo-4-chloronicotinate, introduces a significant challenge: regioselectivity. The ability to selectively functionalize one halogen over another is paramount for streamlining complex synthetic routes and avoiding tedious protection-deprotection steps.

This application note provides a comprehensive guide to the catalyst and ligand selection for the selective Buchwald-Hartwig amination of this compound. We will delve into the mechanistic principles governing this selectivity and provide a detailed, field-proven protocol for the preferential amination at the C-Br position.

The Principle of Regioselective Amination: A Mechanistic Perspective

The selective amination of the C-Br bond over the C-Cl bond in this compound is rooted in the fundamental steps of the Buchwald-Hartwig catalytic cycle. The generally accepted mechanism proceeds through oxidative addition, ligand exchange, deprotonation, and reductive elimination.[1][2]

The key to regioselectivity lies in the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond. The C-Br bond is weaker and more polarized than the C-Cl bond, making it more susceptible to oxidative addition by the electron-rich Pd(0) center. This inherent difference in reactivity allows for a kinetic differentiation between the two halogen atoms, enabling selective C-N bond formation at the 5-position.

Diagram of the Buchwald-Hartwig Catalytic Cycle

Caption: The Buchwald-Hartwig catalytic cycle and the basis for regioselectivity.

Catalyst and Ligand Selection: A Data-Driven Approach

The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst. For the selective amination of dihalopyridines, ligands that are both electron-rich and sterically bulky have shown great promise. Electron-rich ligands enhance the rate of oxidative addition, while steric bulk promotes the formation of the active monoligated Pd(0) species and facilitates reductive elimination.

Based on literature precedents for similar substrates, the Xantphos ligand is a highly effective choice for achieving excellent regioselectivity in the amination of bromo-chloro pyridines.[3][4] Its wide bite angle and steric hindrance around the palladium center are well-suited for this transformation.

| Catalyst Component | Recommended Choice | Rationale |

| Palladium Source | Pd(OAc)₂ or XantPhos Pd G3 | Pd(OAc)₂ is a common and cost-effective precursor. XantPhos Pd G3 is a pre-catalyst that offers convenience and improved air stability. |

| Ligand | Xantphos | Proven to be highly effective for selective amination of dihalopyridines, offering excellent yields and regioselectivity.[3][4][5] |

| Base | Cs₂CO₃ | A moderately strong base that is effective in this transformation and is compatible with the ester functionality. |

| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents that are well-suited for the Buchwald-Hartwig amination. |

Experimental Protocol: Selective Amination of this compound

This protocol is designed for the selective amination at the C-5 position (C-Br) of this compound.

Materials:

-

This compound

-

Amine (e.g., Morpholine, Aniline, etc.)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (e.g., Celite, silica gel for chromatography)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), Cesium Carbonate (2.0 equiv.), Palladium(II) Acetate (0.02 equiv.), and Xantphos (0.04 equiv.).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

-

-

Reagent Addition:

-

Through the septum, add anhydrous toluene (to make a ~0.2 M solution with respect to the substrate) via a syringe.

-

Add the amine (1.2 equiv.) via syringe.

-

-

Reaction:

-

Place the flask in a pre-heated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Wash the Celite pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-amino-5-bromonicotinate derivative.

-

Diagram of the Experimental Workflow

Caption: A streamlined workflow for the selective amination.

Troubleshooting and Considerations

-

Low Conversion: If the reaction stalls, consider increasing the catalyst loading slightly (e.g., to 3 mol% Pd(OAc)₂) or extending the reaction time. Ensure that the solvent and reagents are scrupulously dry, as water can deactivate the catalyst.

-

Formation of Diaminated Product: If significant amounts of the diaminated product are observed, the reaction temperature may be too high, or the reaction has been run for too long. Consider reducing the temperature to 90-100 °C.

-

Hydrodehalogenation: The formation of dehalogenated byproducts can sometimes occur. The choice of a bulky ligand like Xantphos generally minimizes this side reaction.

-

Amine Scope: The reactivity of the amine nucleophile can influence the reaction outcome. Electron-rich anilines and secondary aliphatic amines are generally good substrates. For less nucleophilic amines, a stronger base such as sodium tert-butoxide (NaOtBu) may be required, although this should be used with caution due to the presence of the ester group.

Conclusion

The selective Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of functionalized pyridine derivatives. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and employing a well-chosen palladium/Xantphos catalyst system, high regioselectivity and good yields can be achieved. The protocol and insights provided in this application note offer a robust starting point for researchers and drug development professionals to successfully implement this powerful synthetic tool.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]

- 4. Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Selective Sonogashira Coupling of Methyl 5-bromo-4-chloronicotinate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Selective Alkynylation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions, tolerates a wide array of functional groups, and has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3][4]

This guide focuses on a specific and nuanced application: the selective Sonogashira coupling of Methyl 5-bromo-4-chloronicotinate. This substrate presents a common challenge in synthetic chemistry—the presence of two different halogen atoms on an aromatic ring. The ability to selectively functionalize one halide in the presence of another is crucial for efficient and modular synthesis. These functionalized nicotinate scaffolds are of significant interest to drug development professionals due to their prevalence in biologically active molecules. This document provides a deep dive into the mechanistic rationale for selectivity, optimized reaction conditions, and a detailed protocol for researchers.

Reaction Principle: Exploiting Halide Reactivity Differentials

The core principle enabling the selective coupling lies in the inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the palladium-catalyzed cycle. The general reactivity trend for halides in the rate-determining oxidative addition step is: I > Br > OTf >> Cl.[1][5] The C-Br bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the stronger, less reactive C-Cl bond.[1] By carefully controlling the reaction conditions, particularly temperature, we can achieve highly selective alkynylation at the 5-position (bromine) while leaving the 4-position (chlorine) intact for subsequent transformations.

Reaction Scheme: this compound reacts selectively at the C-Br bond with a terminal alkyne in the presence of a Pd/Cu catalyst system and an amine base to yield the corresponding 5-alkynyl-4-chloronicotinate.

The Catalytic Machinery: A Mechanistic Deep Dive

The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][6] Understanding these cycles is paramount to rational troubleshooting and optimization.

-

The Palladium Cycle: This is the main engine of the cross-coupling. It begins when a catalytically active Pd(0) species undergoes oxidative addition into the more reactive C-Br bond of the nicotinate ester. This is the key selectivity-determining step.[6]

-

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[6] The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper acetylide intermediate.[1][6] This copper acetylide is a much more potent nucleophile for the subsequent transmetalation step.

-

Transmetalation and Reductive Elimination: The copper acetylide transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]

Optimizing the Reaction: A Guide to Key Parameters

Successful and selective coupling of this compound requires careful consideration of several key experimental variables.

| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | PdCl₂(PPh₃)₂ is often a reliable and cost-effective choice. It is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6] Catalyst loading is typically 1-5 mol%. |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and effective co-catalyst for generating the reactive copper acetylide.[1][3] Loading is typically 1-5 mol%. Anhydrous conditions are preferred as moisture can deactivate the catalysts. |

| Ligand | Triphenylphosphine (PPh₃) | Often included with the precatalyst (e.g., in PdCl₂(PPh₃)₂). Additional ligand may be required if starting from a source like Pd(OAc)₂ to stabilize the Pd(0) species and facilitate the catalytic cycle. |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Diisopropylethylamine (DIPEA) | The base is critical. It neutralizes the HBr byproduct formed during the reaction and facilitates the deprotonation of the terminal alkyne in the copper cycle.[2] Et₃N often doubles as the solvent. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), or neat amine base | The choice of solvent can influence reaction rates and solubility. THF is a good general-purpose solvent. Using the amine base (like Et₃N) as the solvent is a classic and effective approach.[2][7] |

| Temperature | Room Temperature to 60 °C | This is the most critical parameter for selectivity. Running the reaction at room temperature is often sufficient for the reactive C-Br bond and will minimize any competing reaction at the C-Cl bond.[2][6] Gentle heating (40-60 °C) may be required for less reactive alkynes, but higher temperatures risk loss of selectivity. |

| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst and the copper acetylide intermediate can be sensitive to oxygen.[8] Oxygen can also promote the undesirable side reaction of alkyne homocoupling (Glaser coupling).[6] |

Detailed Experimental Protocol

This protocol provides a robust starting point for the selective Sonogashira coupling. Optimization may be required for specific terminal alkyne substrates.

5.1. Materials and Reagents:

-

This compound (1.0 eq)

-

Terminal Alkyne (1.1 - 1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)

-

Copper(I) Iodide [CuI] (0.02 eq, 2 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et₃N), distilled

-

Standard glassware (Schlenk flask or oven-dried round-bottom flask)

-

Inert atmosphere supply (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Standard work-up and purification supplies (Silica gel, solvents for chromatography)

5.2. Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ (a yellow powder), and CuI (an off-white powder).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe, followed by triethylamine. Begin stirring to dissolve the solids.

-

Alkyne Addition: Add the terminal alkyne substrate dropwise via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be Hexanes/Ethyl Acetate. The disappearance of the starting aryl bromide spot and the appearance of a new, less polar product spot indicates conversion. The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

-

Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove the amine salts) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality reagents. | Use fresh, high-purity catalysts and reagents. Ensure solvents are rigorously dried. Gently warm the reaction to 40-50 °C. |

| Glaser Homocoupling | Presence of oxygen; High catalyst loading. | Ensure the reaction is maintained under a strictly inert atmosphere. Use degassed solvents. Avoid unnecessarily high catalyst concentrations. |

| Loss of Selectivity | Reaction temperature is too high. | Maintain the reaction at room temperature or use minimal heating. Monitor carefully if heating is required. |

| Difficult Purification | Close Rf values of starting material and product. | Optimize the eluent system for column chromatography. A shallow solvent gradient may be necessary for effective separation. |

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. books.rsc.org [books.rsc.org]

- 7. scirp.org [scirp.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using Methyl 5-bromo-4-chloronicotinate

Introduction